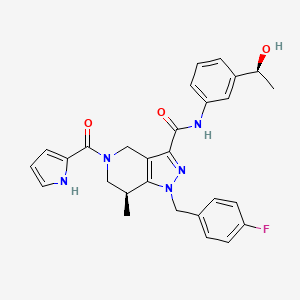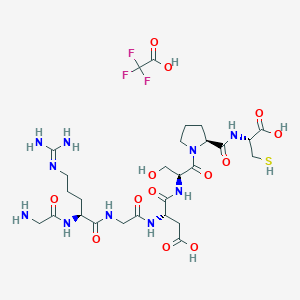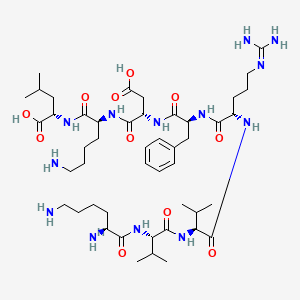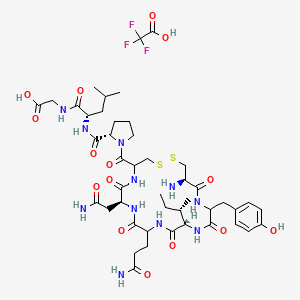![molecular formula C42H58ClN9O9 B10855222 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRV055 (hydrochloride): is a G-protein-biased agonist that acts as a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This compound is known for its efficacy in stimulating cellular Gq-mediated signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRV055 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific intermediates under controlled conditions .
Industrial Production Methods: Industrial production of TRV055 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and stability. The compound is usually produced in solid form and stored under dry, sealed conditions at -20°C to protect it from light and moisture .
Análisis De Reacciones Químicas
Types of Reactions: TRV055 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: TRV055 (hydrochloride) is used in chemical research to study G-protein-coupled receptor (GPCR) signaling pathways. It serves as a tool compound to investigate the mechanisms of Gq-mediated signaling and receptor activation .
Biology: In biological research, TRV055 (hydrochloride) is utilized to explore cellular signaling processes and the role of angiotensin II receptors in various physiological and pathological conditions. It helps in understanding the molecular mechanisms underlying receptor function and signal transduction .
Medicine: TRV055 (hydrochloride) has potential therapeutic applications in the treatment of cardiovascular diseases. By modulating angiotensin II receptor activity, it may help in managing conditions such as hypertension and heart failure .
Industry: In the pharmaceutical industry, TRV055 (hydrochloride) is used in drug discovery and development. It serves as a reference compound for screening and evaluating new drug candidates targeting GPCRs .
Mecanismo De Acción
Molecular Targets and Pathways: TRV055 (hydrochloride) exerts its effects by binding to the angiotensin II receptor type 1 (AT1R). As a Gq-biased ligand, it preferentially activates Gq-mediated signaling pathways. This leads to the activation of downstream effectors such as phospholipase C, which in turn triggers the release of intracellular calcium and the activation of protein kinase C. These signaling events result in various cellular responses, including changes in gene expression, cell proliferation, and contraction .
Comparación Con Compuestos Similares
Similar Compounds:
TRV056: Another G-protein-biased agonist targeting the angiotensin II receptor type 1 (AT1R).
Sar1, Ile4, 8-Angiotensin II: A peptide analog of angiotensin II with similar receptor binding properties
Uniqueness: TRV055 (hydrochloride) is unique in its ability to selectively activate Gq-mediated signaling pathways without significantly affecting other signaling pathways. This selective activation makes it a valuable tool for studying specific aspects of GPCR signaling and for developing targeted therapies with reduced side effects .
Propiedades
Fórmula molecular |
C42H58ClN9O9 |
|---|---|
Peso molecular |
868.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C42H57N9O9.ClH/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H/t25-,30-,31-,32-,33-,35-,36-;/m0./s1 |
Clave InChI |
PZOSXJVVWBOLCE-SGCQYSDCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN.Cl |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)








